molecular formula C8H7ClF3NO B1399933 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline CAS No. 1342115-81-4

4-Chloro-3-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1399933
CAS No.: 1342115-81-4
M. Wt: 225.59 g/mol
InChI Key: RFHPBTBJUIEHDI-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7ClF3NO and a molecular weight of 225.6 g/mol . It is characterized by the presence of a chloro group, a trifluoroethoxy group, and an aniline moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 2,2,2-trifluoroethanol replaces a hydrogen atom on the aromatic ring of 4-chloroaniline .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

4-Chloro-3-(2,2,2-trifluoroethoxy)aniline is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and specificity towards these targets, leading to desired biological or chemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both chloro and trifluoroethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-3-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPBTBJUIEHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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